molecular formula C11H23N3O4S B13492814 tert-butyl 4-(dimethylsulfamoyl)piperazine-1-carboxylate

tert-butyl 4-(dimethylsulfamoyl)piperazine-1-carboxylate

Cat. No.: B13492814
M. Wt: 293.39 g/mol
InChI Key: GICBJDHQKLJJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(dimethylsulfamoyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(dimethylsulfamoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and dimethylsulfamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and reaction time. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(dimethylsulfamoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the piperazine ring .

Scientific Research Applications

Chemistry: Tert-butyl 4-(dimethylsulfamoyl)piperazine-1-carboxylate is used as a building block in the synthesis of complex organic molecules.

Biology and Medicine: In biological research, this compound is used to study the effects of piperazine derivatives on various biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its chemical stability and reactivity make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl 4-(dimethylsulfamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors in the central nervous system, leading to modulation of neurotransmitter release and signaling. Additionally, the dimethylsulfamoyl group can enhance the compound’s binding affinity to certain enzymes and receptors, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-(dimethylsulfamoyl)piperazine-1-carboxylate is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules .

Properties

IUPAC Name

tert-butyl 4-(dimethylsulfamoyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O4S/c1-11(2,3)18-10(15)13-6-8-14(9-7-13)19(16,17)12(4)5/h6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICBJDHQKLJJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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